molecular formula C8H12O2 B1661979 6-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 5406-30-4

6-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No. B1661979
Key on ui cas rn: 5406-30-4
M. Wt: 140.18 g/mol
InChI Key: UTEIUSUWIZICDO-UHFFFAOYSA-N
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Patent
US06375943B1

Procedure details

Ethyl(1SR,2SR,5SR)-5-iodo-2-methylcyclohexane-1-carboxylate (4) was generated in an analogous manner from racemic (1RS, 6RS)-6-methyl-3-cyclohexene-1-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][CH:2]1[CH2:7][CH:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]([CH3:13])[CH2:4][CH2:3]1.CC1C(C(O)=O)CC=CC1>>[I:1][C@H:2]1[CH2:7][C@@H:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C@H:5]([CH3:13])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1CCC(C(C1)C(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC=CCC1C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
I[C@@H]1CC[C@H]([C@@H](C1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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